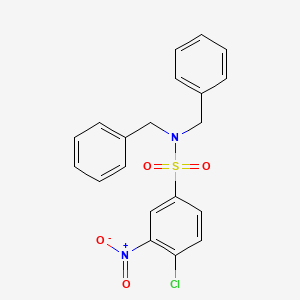![molecular formula C22H23ClN2O5 B2700150 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 954677-34-0](/img/structure/B2700150.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound with a complex structure It features a benzo[d][1,3]dioxol ring, a pyrrolidinone moiety, a 4-chlorophenoxy group, and a methylpropanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl intermediate. This step typically involves the reaction of benzo[d][1,3]dioxole with pyrrolidin-3-one under controlled conditions.
Step 2: : The intermediate is then alkylated with methyl bromide to form 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl compound.
Step 3: : This product is then subjected to reaction with 4-chlorophenoxy-2-methylpropanoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final compound.
Industrial Production Methods
The industrial synthesis typically involves optimization of the laboratory-scale procedures to large-scale production, ensuring that the reaction conditions, such as temperature, pressure, and solvents, are suitable for large batches while maintaining purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the benzo[d][1,3]dioxol moiety under the influence of strong oxidizing agents.
Reduction: : The pyrrolidinone moiety is susceptible to reduction, converting it to pyrrolidine.
Substitution: : The 4-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO₄ (potassium permanganate) in acidic medium.
Reduction: : LiAlH₄ (lithium aluminium hydride) in dry ether.
Substitution: : Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Products like carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the pyrrolidine derivative.
Substitution: Products where chlorine is replaced by nucleophiles like methoxy groups.
Applications De Recherche Scientifique
Chemistry
This compound is studied for its role as a building block in organic synthesis due to its complex structure and reactivity.
Biology
Medicine
The compound's structure suggests potential pharmacological activity. Research includes investigating its role as an enzyme inhibitor or receptor modulator in drug development.
Industry
It might be used as an intermediate in the synthesis of more complex molecules or in the manufacturing of specialty chemicals.
Mécanisme D'action
The specific mechanism of action is determined by the interaction of this compound with its molecular targets. Given its structure:
Molecular Targets: : Enzymes, receptors, or other biological macromolecules that recognize the benzo[d][1,3]dioxol or pyrrolidinone structures.
Pathways Involved: : It can inhibit or modulate the activity of certain enzymes by binding to their active sites, or it might interact with cell receptors to trigger a biochemical response.
Comparaison Avec Des Composés Similaires
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its combined structural motifs. Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Compounds with the benzo[d][1,3]dioxol ring but different substituents.
Pyrrolidinone derivatives: : Compounds featuring the pyrrolidinone moiety, but with variations in the other parts of the molecule.
Hope this deep dive satisfies your curiosity! What aspect sparks the most interest in you?
Propriétés
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c1-22(2,30-17-6-3-15(23)4-7-17)21(27)24-11-14-9-20(26)25(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,9,11-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETINCJTWLKMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one](/img/structure/B2700068.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2700069.png)
![2-chloro-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2700073.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700079.png)
![N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2700083.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)
![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)


